N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide
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Overview
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a pyrimidine ring, and a sulfonamide group
Preparation Methods
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloropyrimidine with dimethylamine to form the dimethylaminopyrimidine intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Thiophene-2-sulfonamide: A related compound with a thiophene ring and sulfonamide group but lacking the pyrimidine ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-8-11(9(2)14-12(13-8)16(3)4)15-20(17,18)10-6-5-7-19-10/h5-7,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIUUSDIPXVTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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